molecular formula C15H19F2NO4 B13978423 Boc-(s)-3-amino-2-(3,5-difluorobenzyl)propanoic acid

Boc-(s)-3-amino-2-(3,5-difluorobenzyl)propanoic acid

Cat. No.: B13978423
M. Wt: 315.31 g/mol
InChI Key: HMYBZEUDZWSNCA-JTQLQIEISA-N
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Description

Boc-(s)-3-amino-2-(3,5-difluorobenzyl)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of 3-amino-2-(3,5-difluorobenzyl)propanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(s)-3-amino-2-(3,5-difluorobenzyl)propanoic acid typically involves multiple steps. One common method starts with the preparation of 3,5-difluorobenzyl bromide, which is then reacted with an appropriate amino acid derivative. The reaction conditions often involve the use of organic solvents such as ether and reagents like triphenylphosphine and carbon tetrabromide .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods focus on optimizing yield and purity while ensuring cost-effectiveness and safety. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Boc-(s)-3-amino-2-(3,5-difluorobenzyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorobenzyl alcohol derivatives, while substitution reactions can produce a variety of substituted benzyl compounds.

Scientific Research Applications

Boc-(s)-3-amino-2-(3,5-difluorobenzyl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of Boc-(s)-3-amino-2-(3,5-difluorobenzyl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The Boc protecting group can be removed under acidic conditions, revealing the active amino group that can participate in various biochemical pathways. The difluorobenzyl moiety can enhance binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Difluorobenzyl bromide
  • 3,5-Difluorobenzyl alcohol
  • 3,5-Difluorophenylalanine

Uniqueness

Boc-(s)-3-amino-2-(3,5-difluorobenzyl)propanoic acid is unique due to the presence of the Boc protecting group and the difluorobenzyl moiety. These features confer specific chemical reactivity and biological activity that distinguish it from other similar compounds .

Properties

Molecular Formula

C15H19F2NO4

Molecular Weight

315.31 g/mol

IUPAC Name

(2S)-2-[(3,5-difluorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-8-10(13(19)20)4-9-5-11(16)7-12(17)6-9/h5-7,10H,4,8H2,1-3H3,(H,18,21)(H,19,20)/t10-/m0/s1

InChI Key

HMYBZEUDZWSNCA-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](CC1=CC(=CC(=C1)F)F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC(=CC(=C1)F)F)C(=O)O

Origin of Product

United States

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